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molecular formula C12H11BrClN3O B8413650 2-Bromo-1-(2-chloro-4-[1,2,4]triazol-1-yl-phenyl)-butan-1-one

2-Bromo-1-(2-chloro-4-[1,2,4]triazol-1-yl-phenyl)-butan-1-one

Cat. No. B8413650
M. Wt: 328.59 g/mol
InChI Key: GLWQKTSKENHREB-UHFFFAOYSA-N
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Patent
US07994203B2

Procedure details

This compound is prepared from 2-chloro-4-[1,2,4]triazol-1-yl-benzoic acid analgously to 2-bromo-1-(4-bromo-2-methyl-phenyl)-propan-1-one (Intermediate MA) by replacing ethylmagnesium bromide with the appropriate alkyl magnesium bromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[Br:16][CH:17](C)[C:18]([C:20]1C=CC(Br)=CC=1C)=O.C([Mg]Br)C>>[Br:16][CH:17]([CH2:18][CH3:20])[C:4]([C:3]1[CH:7]=[CH:8][C:9]([N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)=[CH:10][C:2]=1[Cl:1])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)N1N=CN=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)C1=C(C=C(C=C1)Br)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
alkyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC(C(=O)C1=C(C=C(C=C1)N1N=CN=C1)Cl)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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